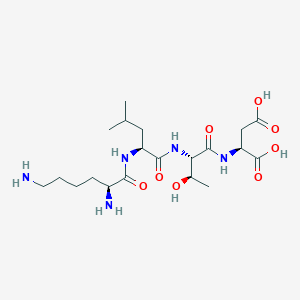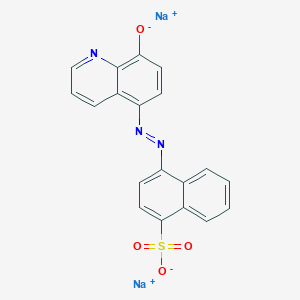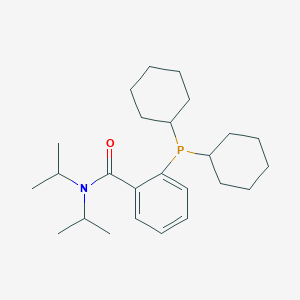![molecular formula C13H13NO B12517666 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- CAS No. 653579-38-5](/img/structure/B12517666.png)
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is a complex organic compound known for its unique chemical structure and diverse applications This compound is part of the quinolizine family, which is characterized by a fused ring system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline, high-yield syntheses can be achieved through specific reaction pathways .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation and selective oxidation to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. In the case of its use in medicine, it may act as a vesicular monoamine transporter 2 (VMAT) inhibitor, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders, it shares a similar quinolizine structure but with different functional groups.
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
653579-38-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2 |
InChI Key |
UXGKYXZAXLJXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)CC2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)



![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)



